2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene
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Overview
Description
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene is a heterocyclic compound featuring a bicyclic structure with multiple nitrogen atoms. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its presence in various bioactive natural products and its diverse biological applications .
Preparation Methods
The synthesis of 2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene typically involves the reaction of 3-oxo-2-arylhydrazonopropanal derivatives with ammonium acetate. This reaction can be catalyzed by triethylamine and can be conducted under different heating conditions, including thermal, ultrasonic, and microwave irradiation in ethanol solvent . The reaction yields tetrasubstituted derivatives of the compound in good to excellent isolated yields .
Chemical Reactions Analysis
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Scientific Research Applications
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene involves its interaction with various molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and interact with biological receptors, such as dopamine receptors and nicotinic acetylcholine receptors . These interactions can modulate the activity of these receptors, leading to various biological effects.
Comparison with Similar Compounds
2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene can be compared with other azabicyclo[3.3.1]nonane derivatives, such as:
1-Azabicyclo[3.3.1]nonane: Used for treating psychotic and neurodegenerative disorders.
2-Azabicyclo[3.3.1]nonane: Found in narcotic analgesics and marine alkaloids.
3-Azabicyclo[3.3.1]nonane: Core substructure of marine natural products like Haliclonin A.
9-Azabicyclo[3.3.1]nonane: Possesses cytotoxic properties and high sigma-2 receptor affinities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
7078-16-2 |
---|---|
Molecular Formula |
C4H7N5 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2,4,6,8,9-pentazabicyclo[3.3.1]nona-2,7-diene |
InChI |
InChI=1S/C4H7N5/c1-5-3-7-2-8-4(6-1)9-3/h1-4,9H,(H,5,6)(H,7,8) |
InChI Key |
FNYBUQIOLQYUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2NC(N1)NC=N2 |
Origin of Product |
United States |
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